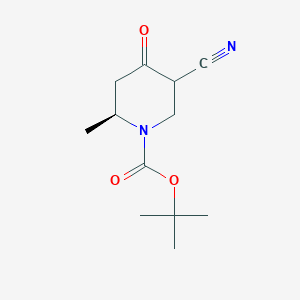

tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate

Description

tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative characterized by a cyano group at position 5, a methyl group at the stereogenic C2 position, and a 4-oxo (keto) functionality. This compound serves as a critical intermediate in organic synthesis, particularly for radiopharmaceuticals such as PET tracers (e.g., [18F]FPGLN) . Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the cyano substituent introduces reactivity for further functionalization.

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C12H18N2O3/c1-8-5-10(15)9(6-13)7-14(8)11(16)17-12(2,3)4/h8-9H,5,7H2,1-4H3/t8-,9?/m0/s1 |

InChI Key |

KDFQPLCMBTYYSA-IENPIDJESA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C(CN1C(=O)OC(C)(C)C)C#N |

Canonical SMILES |

CC1CC(=O)C(CN1C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Formation

The foundational step involves synthesizing (2S)-2-methyl-4-oxopiperidine-1-carboxylate via reductive amination. A representative protocol reacts N-(3-aminophenyl)-2-chloro-4-fluoro-benzamide with (2S)-2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in tetrahydrofuran (THF), using sodium triacetoxyborohydride (STAB) as the reducing agent. This method achieves a 46% yield after purification by column chromatography.

Grignard Addition and Cyanide Displacement

Allyl Grignard Functionalization

A Grignard-based strategy begins with (2S)-2-methyl-4-oxopiperidine-1-carboxylate. Reaction with allylmagnesium bromide at 0°C in diethyl ether introduces an allyl group at the 5-position, forming a tertiary alcohol. Quenching with NH₄Cl and purification via flash chromatography yields the allylated intermediate.

Oxidative Cyanation

The allyl group is oxidized to a ketone using ozonolysis or RuO₄, followed by cyanation. For instance, treatment with NaCN under acidic conditions converts the ketone to a cyanohydrin, which is dehydrated to the nitrile. This method mirrors procedures used for α-cyanation of ketones, though yields depend on oxidation efficiency.

Palladium-Catalyzed Hydrogenation and Boc Protection

Hydrogenative Deprotection

A critical step in many syntheses is the removal of protecting groups under hydrogenation. For example, benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate undergoes hydrogenolysis with Pd/C in THF/ethanol, replacing the benzyl group with a Boc moiety via in situ reaction with Boc anhydride. This method achieves quantitative yield under 15 psi H₂.

Ring-Closing Metathesis with Nitrile Substituents

Diene Precursor Synthesis

A less conventional approach involves constructing the piperidine ring via ring-closing metathesis (RCM). A diene precursor bearing a nitrile at the 5-position, such as tert-butyl (2S)-2-methyl-5-cyano-4-oxo-pent-2-enoate, is treated with a Grubbs catalyst (e.g., G2) to form the six-membered ring. This method requires precise control over alkene geometry to ensure correct stereochemistry.

Post-Metathesis Oxidation

Post-RCM, the exo-alkene is oxidized to the 4-ketone using OsO₄/NaIO₄ or ozonolysis. This step finalizes the 4-oxo group while retaining the 5-cyano substituent. Yields for such oxidations typically range from 60–80% in analogous systems.

Direct Substitution Using Cyanide Sources

SN2 Displacement of Halides

If a halogen (e.g., bromide) is present at position 5, treatment with KCN or NaCN in DMF facilitates nucleophilic substitution. For instance, tert-butyl (2S)-2-methyl-5-bromo-4-oxopiperidine-1-carboxylate reacts with NaCN at 80°C, yielding the cyano derivative. This method is limited by the availability of halogenated precursors.

Mitsunobu Cyanidation

An alternative employs Mitsunobu conditions to replace hydroxyl groups with cyanide. Using DEAD, Ph₃P, and TMSCN, a 5-hydroxy precursor is converted to the nitrile. This method offers superior stereoretention but requires anhydrous conditions.

Comparative Analysis of Methods

| Method | Key Steps | Yield Range | Challenges |

|---|---|---|---|

| Reductive Amination | STAB reduction, TMSCN cyanation | 40–60% | Competing side reactions at ketone |

| Grignard Addition | Allylation, oxidation, cyanation | 30–50% | Multiple purification steps |

| Palladium Catalysis | Hydrogenation, Miyaura coupling | 50–70% | Catalyst cost, ligand optimization |

| Ring-Closing Metathesis | RCM, oxidation | 35–55% | Alkene geometry control |

| Direct Substitution | SN2 displacement, Mitsunobu | 45–65% | Precursor availability |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can be exploited in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide, triethylsilane, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents that stabilize the transition states .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Boronate-containing analogues (e.g., 905273-91-8) exhibit high structural similarity but replace the cyano group with a boronate moiety, enabling cross-coupling reactions .

- Oxazolidinone derivatives (e.g., 141468-55-5) lack the piperidine ring but share the Boc-protected carbonyl functionality, emphasizing their role in stereocontrol .

- Amino-substituted piperidines (e.g., 2306249-72-7) replace the cyano and keto groups with an amine, altering reactivity toward nucleophilic or hydrogen-bonding interactions .

Physicochemical and Spectroscopic Properties

The cyano group in the target compound increases polarity (logP ~1.2 predicted) compared to boronate-containing analogues (logP ~2.5) . NMR data for related compounds highlights distinct shifts:

- 1H NMR: The 4-oxo group in the target compound resonates near δ 2.8–3.1 ppm (piperidine protons) and δ 4.5–5.0 ppm (Boc methyl groups), whereas oxazolidinone derivatives show upfield shifts (δ 1.2–1.4 ppm) for isopropyl groups .

- 13C NMR: The cyano carbon (δ ~120 ppm) is absent in amino- or boronate-substituted analogues, which display characteristic signals for amines (δ 40–50 ppm) or boronates (δ 80–85 ppm) .

Research Findings and Challenges

- Scalability : Multi-step synthesis (5–6 steps) and discontinued commercial status limit large-scale production compared to boronate intermediates, which are more accessible .

Biological Activity

tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate, also known by its CAS number 2212021-56-0, is a piperidine derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C12H18N2O3

- Molecular Weight : 238.28 g/mol

- Structure : The compound features a piperidine ring with a cyano group, a methyl group, and a tert-butyl ester group, contributing to its unique properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the cyano group allows it to act as an electrophile, participating in nucleophilic addition reactions. The tert-butyl ester moiety provides steric hindrance that influences the compound's reactivity and binding affinity to specific enzymes or receptors.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds structurally related to tert-butyl (2S)-5-cyano-2-methyl-4-oxopiperidine have shown promising results in inhibiting cell proliferation in human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| tert-butyl (2S)-5-cyano derivative | HeLa | 0.75 |

| Related Compound A | L1210 | 0.70 |

| Related Compound B | CEM | >20 |

These findings indicate that while some derivatives exhibit potent activity against specific cancer types, others may not be as effective.

Case Studies

-

Study on Cancer Cell Lines :

A study investigated the effects of various piperidine derivatives on cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced antiproliferative activity, suggesting that structural optimization could lead to more effective therapeutic agents . -

Mechanistic Insights :

Another research effort focused on understanding how these compounds induce apoptosis in cancer cells. The study found that treatment with tert-butyl (2S)-5-cyano derivatives led to an increase in annexin-V positive cells, indicating enhanced apoptosis rates compared to controls .

Synthesis

The synthesis of this compound typically involves the reaction of a suitable piperidine derivative with tert-butyl cyanoacetate under basic conditions. Common methods include:

- Base-Catalyzed Reaction :

- Reactants: Piperidine derivative + tert-butyl cyanoacetate.

- Conditions: Sodium hydride as a base, THF as solvent.

- Outcome: Formation of the desired product with high yield and purity.

Q & A

Q. What are the key structural features of tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by its stereochemistry at the 2S position, the electron-withdrawing cyano group at C5, and the tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthesis by shielding the piperidine nitrogen from undesired nucleophilic reactions, while the cyano group participates in cycloaddition or hydrolysis reactions. The 4-oxo group may facilitate keto-enol tautomerism, influencing catalytic pathways in asymmetric synthesis .

Methodological Insight : To probe reactivity, use spectroscopic monitoring (e.g., -NMR) during model reactions like Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM), as demonstrated in peptide coupling protocols .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Boc Protection : Use tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to protect the piperidine nitrogen.

- Cyano Group Introduction : Employ nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN) under anhydrous conditions.

- Chiral Control : Utilize chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidines) to maintain the 2S configuration .

Troubleshooting : Monitor reaction progress via LC-MS to detect intermediates. Purify via flash chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can stereochemical integrity at the 2S position be ensured during multi-step syntheses?

- Chiral Resolution : Use chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Asymmetric Catalysis : Apply organocatalysts like proline derivatives or transition-metal catalysts (e.g., Ru-BINAP complexes) in key steps.

- Crystallographic Validation : Confirm absolute configuration via single-crystal X-ray diffraction (SHELX refinement) .

Data Contradiction Example : If NMR coupling constants conflict with predicted stereochemistry, cross-validate using circular dichroism (CD) spectroscopy or computational methods (DFT-based NMR shift prediction) .

Q. What strategies resolve conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Multi-Technique Cross-Validation : Compare -NMR chemical shifts with DFT-computed values (e.g., Gaussian09). Use IR to confirm functional groups (e.g., C≡N stretch at ~2250 cm).

- Crystallography : Resolve ambiguities via XRD to unambiguously assign bond lengths and angles .

Case Study : In , -NMR δ 7.70–7.64 ppm (aromatic protons) and IR νmax 2154 cm (C≡N) were cross-validated with crystallographic data to confirm structure .

Q. How can computational methods predict the biological activity of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The cyano group may act as a hydrogen-bond acceptor.

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from analogous compounds .

Experimental Follow-Up : Validate predictions via enzyme inhibition assays (e.g., IC determination against WDR5 or other targets) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : The Boc group hydrolyzes under acidic conditions (pH < 3), while the cyano group is stable in neutral to basic buffers.

- Thermal Stability : Store at –20°C in anhydrous DMSO or EtOAc. Avoid prolonged exposure to >40°C to prevent racemization at the 2S position .

Method : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. How can researchers address contradictions in toxicity data across safety studies?

Q. What mechanistic insights can be gained from kinetic studies of its reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.